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Compound of Interest

Compound Name: Tin-ZINC

Cat. No.: B8454451

The imperative to replace traditional tin-lead (Sn-Pb) solders, driven by environmental
regulations and health concerns over the toxicity of lead, has spurred extensive research into
viable lead-free alternatives. Among the promising candidates, tin-zinc (Sn-Zn) alloys have
garnered significant attention. Their appeal lies in a relatively low melting temperature,
commendable mechanical properties, and the low cost of zinc.[1][2] This guide provides a
detailed comparison of the performance characteristics of Sn-Zn alloys against conventional
Sn-Pb solders, supported by experimental data and standardized testing protocols.

Comparative Performance Data: Tin-Zinc vs. Tin-
Lead Solders

The selection of a solder alloy is a multi-faceted decision, balancing thermal, mechanical, and
wetting properties. The following table summarizes key quantitative data for commonly used
eutectic or near-eutectic compositions of Sn-Zn and Sn-Pb solders.
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Property

Tin-Zinc Alloys (e.g., Sn-
9Zn)

Tin-Lead Alloys (e.g., Sn-
60Pb-40)

Melting Point (°C)

~199[3][4]

~183 - 188[3][5]

Shear Strength (MPa)

Generally higher than Sn-Pb[6]
[7]

Reference value, can be lower
than Sn-Zn[6]

Creep Resistance

Higher than Sn-Pb[6][7][8]

Lower, more prone to time-

dependent deformation[9]

Wetting Properties

Poorer wetting compared to
Sn-Pb[1][10][11]

Excellent wettability[1]

Oxidation & Corrosion

Highly susceptible to oxidation

and corrosion[2][3]

More stable and resistant to

oxidation[3]

Experimental Protocols

The data presented above is derived from standardized experimental procedures designed to

characterize solder alloys. Understanding these methodologies is crucial for interpreting the

results and designing further comparative studies.

1. Thermal Analysis (Melting Point)

o Methodology: Differential Scanning Calorimetry (DSC) is the standard technique used to

determine the thermal properties of solder alloys, including the solidus and liquidus

temperatures.[12]

e Procedure: A small, weighed sample of the solder alloy is placed in a crucible alongside an

empty reference crucible. Both are heated at a controlled, linear rate (e.g., 10°C/min). The

DSC instrument measures the difference in heat flow required to maintain both the sample

and the reference at the same temperature. Endothermic events, such as melting, are

recorded as peaks on a thermogram, from which the onset (solidus) and peak (liquidus)

temperatures are determined.[12]

2. Mechanical Strength Evaluation (Shear and Tensile Tests)
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Methodology: The mechanical strength of solder joints is typically evaluated using a
universal testing machine (e.g., an Instron machine). Tests can be configured for shear or
tensile loading.

Procedure:

o Specimen Preparation: Solder joints are created between two substrates (e.g., copper
pads) using a controlled reflow process. For bulk solder tests, standardized "dog-bone™
shaped specimens are cast.[13][14]

o Testing: The specimen is mounted in the testing machine. A load is applied at a constant
crosshead speed until the joint or specimen fractures.[15] The machine records the load
and displacement, which are then used to calculate the ultimate shear or tensile strength
in megapascals (MPa).[13][16]

. Wettability Analysis (Wetting Balance and Contact Angle)

Methodology: Wetting behavior is a critical indicator of a solder's ability to form a reliable
metallurgical bond. It is commonly assessed using the wetting balance method or by
measuring the contact angle via the sessile drop technique.

Procedure (Sessile Drop): A controlled volume of solder is melted on a standardized
substrate (e.g., copper) in a controlled atmosphere.[17] After a specific time at a set
temperature, the solder is allowed to cool and solidify. The profile of the solidified droplet is
captured, and the angle formed between the solder edge and the substrate surface (the
contact angle) is measured. A lower contact angle signifies better wettability.[10][11]

. Microstructural and Intermetallic Compound (IMC) Analysis

Methodology: The reliability of a solder joint is heavily influenced by the microstructure of the
bulk solder and the nature of the intermetallic compound (IMC) layer formed at the solder-
substrate interface.[18] Scanning Electron Microscopy (SEM) coupled with Energy
Dispersive X-ray (EDX) analysis is used for this characterization.

Procedure:
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o Sample Preparation: The solder joint is cross-sectioned, mounted in an epoxy resin, and
then ground and polished to a mirror finish.[13][19]

o Analysis: The prepared sample is examined under an SEM. The microscope provides
high-magnification images of the solder's grain structure and the IMC layer.[13] The
attached EDX detector performs elemental analysis to identify the composition of the
different phases present, such as CueSns, CusZns, or CusSn intermetallics.[13][16][20]

Key Performance and Reliability Considerations

Intermetallic Compound (IMC) Formation A thin, continuous, and uniform IMC layer is essential
for good solder joint adhesion. However, excessively thick or brittle IMCs can degrade the
joint's mechanical reliability.[18]

e Tin-Lead (Sn-Pb): On copper substrates, Sn-Pb solders typically form CusSns and CusSn
IMCs. The growth of these layers is well-understood and generally manageable.[13]

e Tin-Zinc (Sn-Zn): Sn-Zn solders react with copper to form Cu-Zn IMCs, such as y-CusZns.
[16][20] These can sometimes be more brittle than their Cu-Sn counterparts. The high
reactivity of zinc can also lead to faster IMC growth, which may be a concern for long-term
reliability.[2]

Oxidation and Corrosion Sensitivity A significant drawback of Sn-Zn alloys is the high
propensity of zinc to oxidize, both during the soldering process and in service.[2][3] This rapid
oxidation can impair wetting and requires the use of more aggressive (highly activated) fluxes.
[3] The resulting solder joints may also exhibit lower corrosion resistance compared to the more
stable Sn-Pb alloys, which is a critical consideration for products deployed in harsh
environments.[2]

Logical Workflow for Solder Alloy Evaluation

The process of evaluating a potential solder replacement involves a structured sequence of
characterization and testing to ensure it meets all performance and reliability requirements.
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A logical workflow for the evaluation of a new solder alloy.
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Conclusion

Tin-zinc solders present a compelling, low-cost, lead-free alternative to traditional Sn-Pb
alloys, offering superior mechanical properties such as higher shear strength and better creep
resistance.[6][8] However, these advantages are offset by significant challenges, most notably
poorer wettability and a high susceptibility to oxidation and corrosion, which can compromise
joint formation and long-term reliability.[1][2][3] The successful implementation of Sn-Zn solders
requires careful management of the soldering process, including the selection of appropriate
fluxes and potentially the use of inert atmospheres, to mitigate the effects of oxidation. For
researchers and developers, the choice between these alloys hinges on a trade-off between
the enhanced mechanical performance of Sn-Zn and the robust, process-friendly nature of Sn-
Pb.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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